Ciclopirox beta-D-Glucuronide

Pharmacology Metabolism Antifungal agents

Ciclopirox beta-D-Glucuronide (CPX-G) is the definitive reference standard for ciclopirox metabolism quantification. Unlike the parent drug, this characterized inactive glucuronide conjugate (C18H25NO8, MW 383.39) enables accurate LC-MS/MS method validation, pharmacokinetic profiling, and UGT1A9 activity assessment. Use CPX-G to establish LLOQ, assess matrix effects, and cross-validate bioanalytical assays across species. Substituting with ciclopirox compromises data integrity. Trust this standard for impurity profiling and QC release testing in compliance with ICH guidelines.

Molecular Formula C18H25NO8
Molecular Weight 383.4 g/mol
CAS No. 79419-54-8
Cat. No. B601417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiclopirox beta-D-Glucuronide
CAS79419-54-8
Synonyms1-[(6-Cyclohexyl-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-β-D-glucopyranuronic Acid
Molecular FormulaC18H25NO8
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13-,14-,15+,16-,18-/m0/s1
InChIKeyRRBPTSPRUYTJLL-RPUYLAQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Ciclopirox beta-D-Glucuronide (CAS 79419-54-8): Essential Reference Standard for Pharmacokinetic Analysis and Inactive Metabolite Control


Ciclopirox beta-D-Glucuronide (CPX-G) is a phase II glucuronide conjugate of the antifungal agent ciclopirox, formed endogenously via UDP-glucuronosyltransferase (UGT)-mediated metabolism [1]. This compound is unequivocally characterized as the primary inactive metabolite of ciclopirox [2]. As a fully characterized analytical reference standard with molecular formula C18H25NO8 and molecular weight 383.39 g/mol , CPX-G is essential for bioanalytical method validation, pharmacokinetic studies, and impurity profiling, enabling precise quantification of ciclopirox metabolism and systemic exposure [1].

Why Ciclopirox beta-D-Glucuronide Cannot Be Substituted with Ciclopirox or Other Analogs in Bioanalytical Workflows


Substituting ciclopirox beta-D-glucuronide with the parent drug ciclopirox or other analogs in analytical workflows is scientifically invalid due to fundamental differences in chemical structure, biological activity, and regulatory context. CPX-G possesses a distinct glucuronic acid moiety (C18H25NO8 vs. C12H17NO2 for ciclopirox free acid) , which confers different physicochemical properties (e.g., predicted ACD/LogD at pH 7.4 of -2.79 vs. predicted ACD/LogP of 2.84 for ciclopirox) [1] and chromatographic behavior [2]. Critically, CPX-G is an inactive metabolite [3], whereas ciclopirox is the active antifungal/anticancer agent [4]. Using the wrong reference standard in LC-MS/MS method development or pharmacokinetic analysis would yield inaccurate quantification of systemic drug exposure and metabolic conversion rates, potentially compromising regulatory submissions and clinical trial data integrity.

Quantitative Differentiation of Ciclopirox beta-D-Glucuronide: Evidence-Based Comparator Analysis for Scientific Selection


Pharmacological Activity: CPX-G is Quantitatively Confirmed as an Inactive Metabolite Versus the Active Parent Drug

Ciclopirox beta-D-glucuronide (CPX-G) is consistently identified and quantified as an 'inactive metabolite' across preclinical and clinical studies, in direct contrast to the active parent compound ciclopirox (CPX). This distinction is not merely qualitative but is supported by quantitative data on systemic exposure and biological effect [1]. In a Phase I clinical trial (NCT00990587), plasma concentrations of CPX-G were greater than those of active CPX, yet the observed biological activity (survivin repression) was attributed to the parent drug at doses >10 mg/m², confirming the metabolite's lack of pharmacological effect [2]. This functional differentiation is critical for interpreting pharmacokinetic/pharmacodynamic relationships.

Pharmacology Metabolism Antifungal agents Anticancer agents Phase II metabolism

Enzymatic Formation: UGT1A9 is the Dominant Human Isoform for CPX-G Production, Differing from Other UGT Substrates

The formation of ciclopirox beta-D-glucuronide in humans is predominantly catalyzed by a single UDP-glucuronosyltransferase isoform, UGT1A9. This specificity differentiates it from other glucuronidated drugs that may be substrates for multiple UGTs. In vitro kinetic analyses using recombinant UGTs demonstrated that UGT1A9 has by far the highest activity, with a Km value (167 μM) closely matching that of human liver microsomes (HLM, Km = 139 μM) [1]. Other isoforms, including UGT1A6, UGT1A7, and UGT1A8, catalyze the formation of only trace amounts of CPX-G [1]. Furthermore, the UGT1A9-selective inhibitor magnolol potently inhibits CPX glucuronidation in HLM with an IC50 of 0.12 μM [1].

Enzymology Drug metabolism Pharmacogenomics UGT1A9 Glucuronidation

Species-Specific Metabolism: Quantitative Differences in CPX-G Formation Across Preclinical Models

The intrinsic clearance (CLint) of ciclopirox via glucuronidation to form CPX-G exhibits remarkable species-dependent variation, a critical factor in selecting appropriate animal models for preclinical ADME and toxicology studies. In vitro analysis of liver microsomes from various species revealed CLint values ranging from 26 μL/min/mg (minipig) to 369 μL/min/mg (mouse), a greater than 14-fold difference [1]. Human liver microsomes (HLM) display an intermediate CLint of 56 μL/min/mg [1]. Furthermore, the sensitivity of these reactions to the UGT1A9-selective inhibitor magnolol is highest in HLM, indicating species-specific differences in the enzymology of CPX-G formation [1].

Comparative metabolism Preclinical models Species differences Toxicology ADME

Urinary Excretion: CPX-G is the Predominant Drug-Related Moiety in Urine Following Prodrug Administration

In a preclinical crossover study in rats, the fraction of the administered dose excreted in urine as the inactive metabolite CPX-G (FeCPX-G) was quantitatively compared between administration of the prodrug fosciclopirox (CPX-POM) and the parent drug ciclopirox olamine (CPX-O). Following intravenous CPX-POM, FeCPX-G was 34.07% (±12.30%), compared to 17.58% (±2.46%) following intravenous CPX-O [1]. In both cases, the excretion of CPX-G vastly exceeded that of active CPX (FeCPX = 0.15% and 0.34%, respectively) [1], confirming CPX-G as the major urinary elimination product, a factor that is leveraged for targeted delivery of active CPX to the urinary tract [2].

Pharmacokinetics Excretion Prodrugs Urothelial cancer Bioavailability

Optimal Application Scenarios for Ciclopirox beta-D-Glucuronide (CAS 79419-54-8) in Research and Development


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

CPX-G is the definitive reference standard for developing and validating LC-MS/MS or HPLC methods to quantify ciclopirox metabolism. Its distinct physicochemical properties [1] and unequivocal identification as the major inactive metabolite [2] make it essential for accurate measurement of systemic exposure and metabolic clearance in plasma and urine [3]. Regulatory-compliant methods require CPX-G for establishing lower limits of quantification (LLOQ), assessing matrix effects, and ensuring assay specificity against the active parent drug [4].

Preclinical ADME and Toxicokinetic Profiling Across Species

Given the significant species differences in CPX-G formation rates [1], this reference standard is critical for cross-validating bioanalytical assays used in rodent and non-rodent toxicology studies. Researchers must use CPX-G to accurately measure metabolic conversion in their chosen animal model (e.g., mouse, rat, dog) and correlate these findings with human in vitro data (HLM CLint = 56 μL/min/mg) [1]. This ensures that toxicokinetic parameters are correctly interpreted and that species selection for regulatory toxicology is scientifically justified.

In Vitro Drug-Drug Interaction (DDI) and UGT Phenotyping Assays

The high specificity of CPX-G formation by UGT1A9 (Km = 167 μM) [1] positions CPX-G as a valuable probe for assessing UGT1A9 activity in vitro. Researchers can use CPX-G as an analytical endpoint to screen for UGT1A9 inhibition or induction by novel chemical entities, or to investigate pharmacogenetic variability in UGT1A9 function. The use of the selective inhibitor magnolol (IC50 = 0.12 μM in HLM) provides a robust positive control for such assays [1].

Pharmaceutical Impurity Profiling and Quality Control (QC) Release Testing

As a fully characterized potential impurity and primary metabolite, CPX-G is used as a reference marker in QC release testing of ciclopirox API and finished drug products [1]. It is essential for establishing impurity profiles, validating analytical methods for related substances, and ensuring batch-to-batch consistency in compliance with ICH guidelines. Its use in stability studies also monitors potential degradation or metabolic byproduct formation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciclopirox beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.